molecular formula C23H15F8N3OS B606205 BL-918 CAS No. 2101517-69-3

BL-918

Cat. No.: B606205
CAS No.: 2101517-69-3
M. Wt: 533.4 g/mol
InChI Key: BDBWQANRZRCMMD-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

BL-918 primarily targets the unc-51 like autophagy activating kinase 1 (ULK1) complex . ULK1 is a key initiator of autophagic signaling, a protein degradation pathway responsible for the clearance of toxic protein aggregates .

Mode of Action

This compound acts as a specific activator of ULK1 . By activating ULK1, it induces a process known as cytoprotective autophagy . This process is responsible for the clearance of toxic protein aggregates, including those generated by mutant SOD1, which are associated with neurodegenerative diseases .

Biochemical Pathways

The activation of ULK1 by this compound initiates the autophagic pathway, which involves the formation of double-membrane autophagosomes and their fusion with lysosomes . This pathway deals with long-lived proteins and impaired organelles . The induction of autophagy by this compound leads to the elimination of toxic SOD1 aggregates .

Pharmacokinetics

In a pharmacokinetic study conducted in rats, this compound and its two metabolites (M8 and M10) were found to be present in the spinal cord and brain . After intragastric and intravenous administration, this compound reached the highest blood concentration compared to M8 and M10 . This suggests that this compound has good bioavailability and can effectively reach its target sites in the body .

Result of Action

The activation of ULK1 by this compound and the subsequent induction of autophagy result in the clearance of toxic SOD1 aggregates in the spinal cord and cerebral cortex . In SODG93A mice, administration of this compound dose-dependently prolonged lifespan, improved motor function, and enhanced the clearance of SOD1 aggregates .

Biochemical Analysis

Biochemical Properties

BL-918 plays a crucial role in biochemical reactions, particularly in the induction of autophagy . It interacts with the ULK1 complex, a key player in the initiation of autophagic signaling . This compound activates ULK1, leading to the induction of autophagy .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing autophagy, a cellular process responsible for the degradation and recycling of cellular components . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to and activation of ULK1 . This leads to changes in gene expression and the induction of autophagy . The activation of ULK1 by this compound triggers a cascade of events that ultimately lead to the formation of autophagosomes, which engulf and degrade cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been shown to induce autophagy in a time-dependent manner, with increased levels of autophagy markers observed after treatment with this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At certain dosages, it has been shown to prolong lifespan and improve motor function in SOD G93A mice, a model of amyotrophic lateral sclerosis (ALS) .

Metabolic Pathways

This compound is involved in the autophagy metabolic pathway . It interacts with the ULK1 complex, which plays a key role in the initiation of autophagy .

Transport and Distribution

It is known that this compound can reach the brain and spinal cord, suggesting that it can cross the blood-brain barrier .

Subcellular Localization

Given its role in autophagy, it is likely that it localizes to autophagosomes, the cellular structures where autophagy takes place .

Preparation Methods

The synthesis of BL-918 involves several steps, including the preparation of intermediates and the final coupling reaction. Specific synthetic routes and reaction conditions are detailed in scientific literature, but typically involve organic synthesis techniques such as nucleophilic substitution and catalytic hydrogenation . Industrial production methods would likely scale up these laboratory procedures, optimizing for yield and purity.

Chemical Reactions Analysis

BL-918 undergoes various chemical reactions, primarily focusing on its interaction with biological molecules. It is known to induce autophagy by activating ULK1, which involves phosphorylation reactions. Common reagents used in these reactions include adenosine triphosphate (ATP) and specific kinase inhibitors . The major products formed from these reactions are autophagy-related proteins such as LC3 and Beclin-1 .

Scientific Research Applications

BL-918 has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N-(2,4-difluorophenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F8N3OS/c24-15-6-7-18(17(25)11-15)33-20(35)19(12-4-2-1-3-5-12)34-21(36)32-16-9-13(22(26,27)28)8-14(10-16)23(29,30)31/h1-11,19H,(H,33,35)(H2,32,34,36)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBWQANRZRCMMD-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F8N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101517-69-3
Record name (2R)-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(2,4-difluorophenyl)-2-phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BL-918
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L84SG8RV6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action of BL-918 and what are its downstream effects?

A1: this compound, also known as (R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N-(2,4-difluorophenyl)-2-phenylacetamide, acts as a potent activator of UNC-51-like kinase 1 (ULK1). [, ] ULK1 is a serine-threonine kinase and the initiating enzyme in autophagy, a cellular process responsible for degrading and recycling damaged components. [] By activating ULK1, this compound promotes the formation of the ULK complex, which initiates autophagy. [] This increase in autophagy has been shown to have cytoprotective effects in cellular and animal models of Parkinson's disease and amyotrophic lateral sclerosis, protecting neurons from damage and improving motor function. [, ]

Q2: What is known about the structure-activity relationship (SAR) of this compound and how do structural modifications impact its activity?

A2: While the provided research highlights the importance of specific amino acid residues (Arg18, Lys50, Asn86, and Tyr89) within the ULK1 binding pocket for interaction with this compound, further detailed SAR studies exploring the impact of modifications to the this compound structure are not discussed. [] Such studies would be valuable to understand which structural features are crucial for its activity, potency, and selectivity, ultimately aiding in the development of potentially more effective analogs.

Q3: What are the in vitro and in vivo findings regarding the efficacy of this compound in models of neurodegenerative diseases?

A3: In vitro studies using SH-SY5Y cells, a common model for Parkinson's disease research, demonstrated that this compound effectively induced autophagy through the ULK complex. [] Furthermore, this compound exhibited a protective effect against MPP+-induced toxicity in these cells. [] In vivo studies utilizing mouse models of Parkinson's disease showed that this compound treatment protected against MPTP-induced motor dysfunction and loss of dopaminergic neurons. [] These findings suggest that this compound holds therapeutic potential for Parkinson's disease, likely mediated by its ability to induce cytoprotective autophagy through ULK1 activation. [] Similar findings were observed in models of amyotrophic lateral sclerosis, highlighting its potential for treating other neurodegenerative diseases as well. []

Q4: What is the current understanding of the potential toxicity and safety profile of this compound?

A4: The provided research focuses primarily on the therapeutic potential of this compound. While it demonstrates the compound's efficacy in protecting against neuronal damage in disease models, detailed data on its toxicity, adverse effects, and long-term safety profile are not discussed. [, , ] Further research is crucial to comprehensively evaluate the safety profile of this compound before it can be considered for clinical application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.